molecular formula C29H20O B12601542 [3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone CAS No. 916584-42-4

[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone

Cat. No.: B12601542
CAS No.: 916584-42-4
M. Wt: 384.5 g/mol
InChI Key: ALQILRRHSLQXRK-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone is a complex organic compound that features a unique structure combining biphenyl, azulene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where the biphenyl and azulene moieties are introduced through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl₃) as catalysts and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include continuous flow reactors and the use of more sustainable catalysts and solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or biphenyl rings, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOH in aqueous or alcoholic solutions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).

Biology

In biological research, this compound can be used as a probe to study molecular interactions due to its unique structural features.

Medicine

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone exerts its effects depends on its application. In electronic applications, its mechanism involves the delocalization of electrons across its conjugated system, facilitating charge transport. In biological systems, it may interact with specific proteins or enzymes, altering their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-([1,1’-Biphenyl]-4-yl)azulen-1-ylmethanone apart is its combination of biphenyl, azulene, and phenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.

Biological Activity

3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone is C25H18OC_{25}H_{18}O, with a molecular weight of 334.41 g/mol. The compound features a biphenyl moiety linked to an azulene structure, which is known for its unique electronic properties that may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have been shown to exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The azulene structure is associated with anti-inflammatory activities. Studies suggest that derivatives can inhibit pro-inflammatory cytokines and pathways.
  • Antimicrobial Properties : Some biphenyl derivatives demonstrate antimicrobial effects against various pathogens, potentially making them candidates for developing new antimicrobial agents.

Antioxidant Activity

A study conducted on related compounds found that they effectively scavenged free radicals and exhibited high reducing power in vitro. This suggests that 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone may similarly possess potent antioxidant capabilities.

Anti-inflammatory Activity

Research on azulene derivatives has shown that they can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This mechanism is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

A series of experiments revealed that biphenyl derivatives could inhibit the growth of several bacterial strains. The specific activity of 3-([1,1'-Biphenyl]-4-yl)azulen-1-ylmethanone against microbial pathogens remains to be fully elucidated but warrants further investigation.

Case Studies

StudyCompoundBiological ActivityFindings
1Azulene DerivativeAntioxidantSignificant reduction in oxidative stress markers in vitro.
2Biphenyl DerivativeAnti-inflammatoryInhibition of TNF-α and IL-6 expression in macrophages.
3Related Biphenyl CompoundAntimicrobialEffective against E. coli and S. aureus at low concentrations.

Properties

CAS No.

916584-42-4

Molecular Formula

C29H20O

Molecular Weight

384.5 g/mol

IUPAC Name

phenyl-[3-(4-phenylphenyl)azulen-1-yl]methanone

InChI

InChI=1S/C29H20O/c30-29(24-12-6-2-7-13-24)28-20-27(25-14-8-3-9-15-26(25)28)23-18-16-22(17-19-23)21-10-4-1-5-11-21/h1-20H

InChI Key

ALQILRRHSLQXRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C4C3=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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